

An In-depth Technical Guide to 2-Iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-N-methylbenzamide**

Cat. No.: **B3060623**

[Get Quote](#)

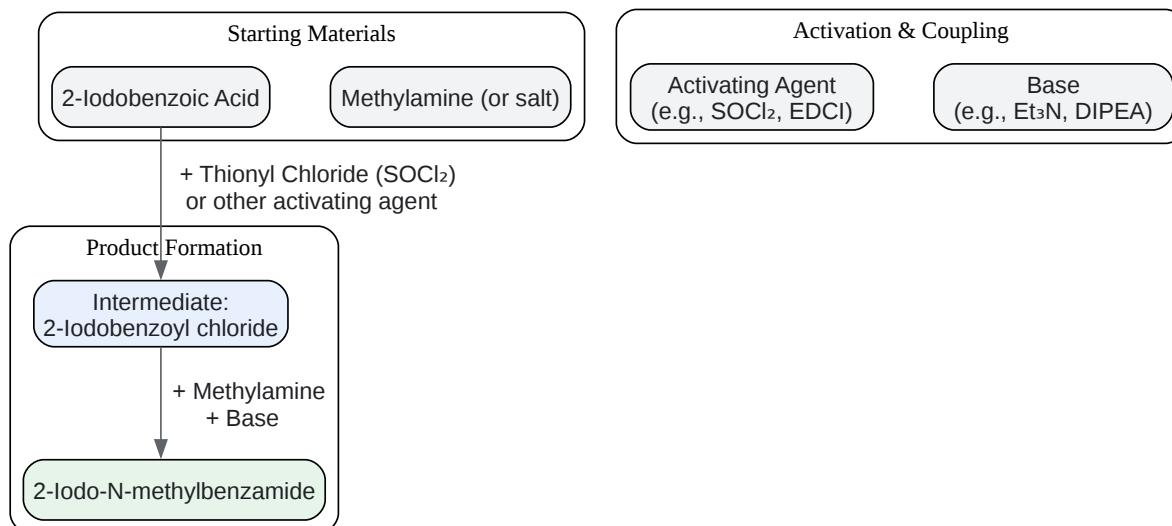
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and applications of **2-Iodo-N-methylbenzamide**.

Introduction: Strategic Importance in Synthesis

2-Iodo-N-methylbenzamide is a halogenated aromatic amide that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring an ortho-iodine atom on the benzene ring and an N-methylamide group, provides two key points of reactivity. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures. This strategic importance is most notable in the field of medicinal chemistry, where it serves as a key precursor for pharmacologically active molecules.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for **2-Iodo-N-methylbenzamide** are summarized below.


Property	Value	Source(s)
CAS Number	58084-22-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ INO	[1] [3] [4]
Molecular Weight	261.06 g/mol	[1] [2] [3] [4]
Appearance	Solid (form may vary)	[5]
Melting Point	125 - 128 °C (257 - 262 °F)	[6]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[1] [4]
logP (Octanol/Water Partition Coeff.)	1.6508	[4]

Synthesis and Purification

The reliable synthesis of **2-Iodo-N-methylbenzamide** is crucial for its application in further synthetic steps. A common and effective method involves the amidation of 2-iodobenzoic acid.

Conceptual Synthesis Workflow

The transformation from a carboxylic acid to a primary or secondary amide is a fundamental process in organic chemistry. The chosen methodology must activate the carboxylic acid for nucleophilic attack by the amine, in this case, methylamine.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **2-Iodo-N-methylbenzamide**.

Detailed Experimental Protocol: Amidation of 2-Iodobenzoic Acid

This protocol describes a robust method for synthesizing **2-Iodo-N-methylbenzamide** via an acyl chloride intermediate.

Materials:

- 2-Iodobenzoic acid
- Thionyl chloride (SOCl_2)
- Methylamine solution (e.g., 40% in H_2O or 2M in THF)

- Dichloromethane (DCM), anhydrous
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes and Ethyl Acetate for chromatography

Procedure:

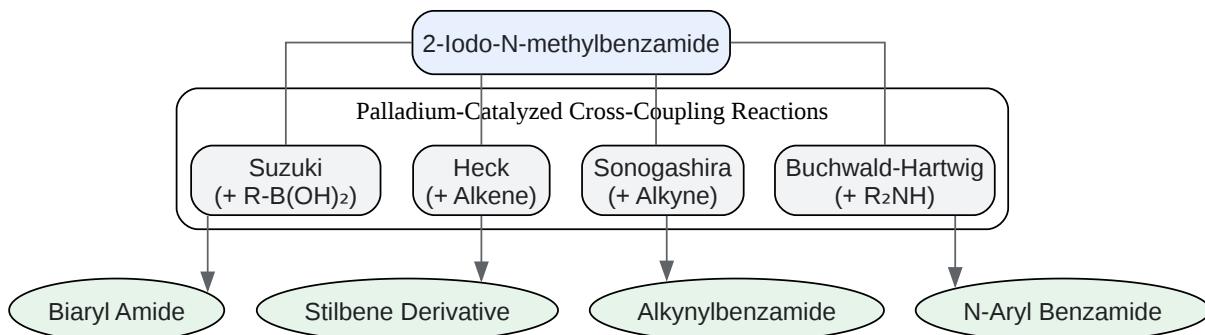
- Activation (Acyl Chloride Formation):
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq).
 - Add an excess of thionyl chloride (SOCl_2 , ~5.0 eq), which also serves as the solvent.
 - Causality Insight: Using SOCl_2 in excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The byproducts, SO_2 and HCl , are gaseous and are easily removed, driving the reaction to completion.
 - Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
 - After completion, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed in a well-ventilated fume hood.
- Amidation:
 - Dissolve the crude 2-iodobenzoyl chloride residue in anhydrous dichloromethane (DCM).
 - Cool the solution to 0°C in an ice bath. Causality Insight: This cooling is critical to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, preventing side reactions.

- In a separate flask, prepare a solution of methylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
- Add the methylamine/base solution dropwise to the stirring acyl chloride solution at 0°C.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.
- Work-up and Purification:
 - Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Insight: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acidic starting material.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
 - The crude product can be purified by silica gel column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure **2-Iodo-N-methylbenzamide**.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented here are representative of what is expected for a successfully synthesized and purified sample.

Technique	Expected Peaks / Signals
¹ H NMR	Aromatic protons (multiplets, ~7.0-7.9 ppm), N-H proton (broad singlet, may be exchangeable), and N-methyl protons (singlet or doublet if coupled to N-H, ~2.9 ppm).
¹³ C NMR	Carbonyl carbon (~168 ppm), aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~95 ppm, and others in the ~128-140 ppm range), and the N-methyl carbon (~26 ppm).[1]
IR Spectroscopy	N-H stretch (~3300 cm ⁻¹), C=O (amide I band) stretch (~1640 cm ⁻¹), and N-H bend (amide II band) (~1540 cm ⁻¹).
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 261.[1][7]


Chemical Reactivity and Synthetic Utility

The primary utility of **2-Iodo-N-methylbenzamide** in drug development stems from the reactivity of its carbon-iodine bond. This bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing the complex scaffolds of modern pharmaceuticals.

Key Applications in Cross-Coupling Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing new aryl or alkyl groups.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This versatility allows chemists to strategically build out molecular complexity from a common, readily available starting material.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Iodo-N-methylbenzamide**.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

- Hazards: **2-Iodo-N-methylbenzamide** is harmful if swallowed and is suspected of causing genetic defects.[6] It may also cause skin and eye irritation.[8][9]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[6][9]
- Handling: Use in a well-ventilated area or a fume hood.[8] Avoid generating dust.[8] Wash hands thoroughly after handling.[6]
- Storage: Store in a cool, dry place, protected from light, and in a tightly sealed container.[4] Store locked up.[6]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

2-Iodo-N-methylbenzamide is a synthetically valuable building block, primarily due to the strategic placement of the iodo group, which facilitates a wide range of palladium-catalyzed

cross-coupling reactions. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial intermediate for researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the development of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-N-methylbenzamide | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-N-methylbenzamide | CymitQuimica [cymitquimica.com]
- 3. 2-Iodo-N-methylbenzamide | 58084-22-3 | ICA08422 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mzCloud – 2 Iodo N methylbenzamide [mzcloud.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodo-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3060623#2-iodo-n-methylbenzamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com